3-Undecylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-undecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIIRMZYURVVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340731 | |
| Record name | 3-Undecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129607-86-9 | |
| Record name | 3-Undecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Fabrication Methodologies of 3 Undecylthiophene and Its Polymers
Monomer Synthesis Strategies for 3-Undecylthiophene
The synthesis of this compound serves as a critical foundation for the development of advanced polymeric materials utilized in a variety of electronic and optoelectronic applications. The strategic attachment of the undecyl side chain to the thiophene (B33073) ring influences the solubility, processability, and ultimately the performance of the resulting polymers. Both classical synthetic methods and modern organometallic coupling reactions are employed to achieve this pivotal monomer.
Organometallic Coupling Reactions for Thiophene Derivatives
Organometallic coupling reactions have become indispensable in the synthesis of thiophene derivatives and their subsequent polymerization. These methods offer high efficiency and control over the regiochemistry of the resulting polymers, which is crucial for their electronic properties. Nickel- and palladium-based catalytic systems are prominently used in these reactions. nih.gov
Nickel-catalyzed C-H functionalization polycondensation is a powerful technique for synthesizing conjugated polymers. This method avoids the need for pre-functionalized monomers, making it a more atom-economical process. It has been successfully utilized for the polymerization of various 3-substituted thiophenes. nih.gov For instance, nickel catalysts can facilitate the direct arylation of aliphatic amides with thiophenes through chelation-assisted C(sp³)-H bond activation. nih.gov
Kumada catalyst-transfer polymerization (KCTP) is a chain-growth polycondensation method that allows for the synthesis of well-defined poly(3-alkylthiophene)s (P3ATs) with controlled molecular weights and narrow polydispersity. researchgate.netru.nl This technique typically involves the reaction of a Grignard reagent of a dihalo-thiophene monomer with a nickel catalyst. The catalyst transfers along the growing polymer chain, enabling controlled polymerization. researchgate.net KCTP is particularly effective for producing high molecular weight poly(3-hexylthiophene)s and can be initiated from the surface of nanoparticles to create hybrid materials. researchgate.netnih.gov The choice of catalyst and the structure of the monomer, including the branching of the alkyl side chain, can significantly influence the polymerization process. rsc.org
Table 1: Key Features of Kumada Catalyst-Transfer Polymerization (KCTP)
| Feature | Description |
| Mechanism | Chain-growth polycondensation |
| Monomers | Typically 2-bromo-5-chloromagnesio-3-alkylthiophenes |
| Catalysts | Nickel complexes, e.g., Ni(dppe)Cl₂ or Ni(dppp)Cl₂ |
| Control | Allows for control over molecular weight and end-groups |
| Applications | Synthesis of well-defined conjugated polymers and block copolymers |
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a versatile method for forming carbon-carbon bonds. pressbooks.publibretexts.org It has been effectively used for the synthesis of regioregular polyalkylthiophenes. researchwithnj.com The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst has proven reliable for this purpose. researchwithnj.com Monomers for Suzuki coupling can be prepared via iridium-catalyzed borylation, which offers good functional group tolerance. researchwithnj.com
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. It is a powerful tool for constructing C-C bonds and has been adapted for the synthesis of poly(3-hexylthiophene) in an air-tolerant manner. umich.eduumich.edu This method utilizes a moisture-tolerant organozinc monomer and an air-stable palladium precatalyst, making the synthesis more accessible. umich.eduumich.edu
Murahashi Coupling: This cross-coupling reaction utilizes organolithium reagents with organic halides, catalyzed by transition metals like palladium or nickel. wikipedia.org It has been revisited and found to be effective for the polymerization of lithiated (hetero)arenes. acs.org For example, the deprotonative polymerization of 2-chloro-3-substituted thiophenes with n-butyllithium using a nickel(II)-N-heterocyclic carbene complex catalyst can produce head-to-tail poly(3-substituted thiophene)s. acs.org
Table 2: Comparison of Suzuki, Negishi, and Murahashi Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |
| Suzuki | Organoboron | Palladium | High functional group tolerance, commercially available reagents |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, mild reaction conditions, air-tolerant variations |
| Murahashi | Organolithium | Palladium or Nickel | Bypasses intermediate steps of creating other organometallics |
Direct Arylation Polymerization (DArP) has emerged as a more environmentally friendly and atom-efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. researchgate.netosti.gov This method avoids the need to prepare organometallic monomers, as it directly couples C-H bonds with C-halogen bonds. researchgate.net Palladium catalysts, such as Pd(OAc)₂, are commonly used. researchgate.net DArP has been successfully applied to the synthesis of poly(3-alkylthiophene)s from 2-halo-3-alkylthiophenes. researchgate.netnih.gov The reaction conditions, including temperature and the choice of ligand and base, can be tuned to control the properties of the resulting polymer, such as regioregularity and molecular weight. researchgate.net
Classical Synthetic Routes and Modifications
Classical methods for the synthesis of 3-alkylthiophenes often involve Grignard reagents. jcu.edu.au A common route is the Kumada coupling of a halothiophene with the Grignard reagent of a haloalkane. jcu.edu.au For this compound, this would typically involve reacting a dihalothiophene with undecylmagnesium bromide in the presence of a nickel catalyst.
Another classical approach is the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. researchgate.net While not a direct route to this compound itself, it represents a fundamental thiophene synthesis method that can be modified to produce a variety of substituted thiophenes.
The preparation of the necessary precursors, such as halo-substituted alkylthiophenes, is a key step in these classical routes. jcu.edu.au Alkylthiophenes can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine atoms at specific positions on the thiophene ring, which are then suitable for subsequent coupling reactions. jcu.edu.au
Polymerization Mechanisms and Techniques for Poly(this compound) and Copolymers
The polymerization of this compound is crucial for the development of solution-processable conductive polymers with applications in organic electronics. Oxidative polymerization is a common and effective method for this purpose.
Oxidative Polymerization Protocols
Oxidative polymerization is a widely used method for the synthesis of polythiophenes. This technique involves the use of an oxidizing agent to induce the coupling of monomer units.
The use of ferric chloride (FeCl₃) as an oxidant for the polymerization of 3-alkylthiophenes is a well-established and frequently employed method due to its simplicity and effectiveness in producing high molecular weight polymers. kpi.uaredalyc.orgscielo.br This method is applicable to a range of 3-alkylthiophenes, and the conditions can be adapted for this compound.
The polymerization is typically carried out by mixing the 3-alkylthiophene monomer with FeCl₃ in a suitable solvent, such as chloroform (B151607) or dichloromethane. kpi.uaredalyc.orgscielo.br The reaction mechanism is believed to proceed through a radical mechanism. kpi.ua It has been proposed that the solid-state presence of FeCl₃ is necessary for it to be active as an oxidant in the polymerization process. kpi.ua The thiophene monomer coordinates to the iron(III) ions on the surface of the FeCl₃ crystals, leading to the formation of a radical cation which then propagates the polymerization. kpi.ua
The choice of solvent can influence the molecular weight of the resulting polymer. redalyc.orgscielo.brscielo.br For instance, poly(3-hexylthiophene) synthesized in chloroform generally exhibits a higher molecular weight compared to that synthesized in dichloromethane. redalyc.orgscielo.br This difference is attributed to the solubility of FeCl₃ in these solvents and the proposed necessity of solid FeCl₃ for the polymerization to occur effectively. scielo.br
Table 3: Typical Conditions for FeCl₃ Mediated Polymerization of 3-Alkylthiophenes
| Parameter | Condition |
| Monomer | 3-Alkylthiophene (e.g., 3-hexylthiophene, this compound) |
| Oxidant | Anhydrous Ferric Chloride (FeCl₃) |
| Solvent | Chloroform, Dichloromethane |
| Temperature | Room temperature |
| Atmosphere | Inert (e.g., Argon) |
The order of addition of reagents can also impact the polymerization. In a "reverse addition" method, a solution of the monomer is added to a suspension of FeCl₃, which is a common literature procedure. nih.gov In a "standard addition" method, a solution of FeCl₃ is added to a solution of the monomer. nih.gov For poly(3-hexylthiophene), the reverse addition method has been shown to produce higher molecular weights. nih.gov
Supercritical carbon dioxide (scCO₂) has gained attention as an environmentally benign solvent for various chemical processes, including polymer synthesis. cmu.edursc.orgrsc.org Its properties, such as being non-toxic, non-flammable, and easily removable, make it an attractive alternative to conventional organic solvents. cmu.eduliverpool.ac.uk
The polymerization of 3-undecylbithiophene has been successfully demonstrated in supercritical carbon dioxide using ferric triflate as the oxidant. researchgate.net The reaction, conducted at 313 K and 10.5 MPa, yielded a polymer with a structure, molecular weight, and electrical conductivity comparable to that synthesized in nitrobenzene (B124822) with ferric chloride. researchgate.net A high yield of 95% was achieved within one hour. researchgate.net
Furthermore, this method has been utilized for the in situ polymerization of 3-undecylbithiophene within a porous, cross-linked polystyrene matrix to create conductive polymer composites. researchgate.net The optimal conditions for achieving the highest conductivity in these composites were found to be 313 K and 20.7 MPa, which facilitate the deposition of the oxidant and monomer and the formation of a conducting polymer network within the host polymer. researchgate.net
The use of scCO₂ is not limited to polymerization; it can also be employed for the synthesis of polymer-nanoparticle composites. For example, poly(3-octylthiophene)-titanium dioxide (P3OT-TiO₂) nanocomposite powders have been synthesized via in situ chemical oxidative polymerization in scCO₂, resulting in a dry powder upon venting of the CO₂. nih.gov
Table 4: Conditions for Supercritical CO₂-Assisted Polymerization of 3-Undecylbithiophene
| Parameter | Condition |
| Monomer | 3-Undecylbithiophene |
| Oxidant | Ferric triflate |
| Solvent | Supercritical Carbon Dioxide (scCO₂) |
| Temperature | 313 K |
| Pressure | 10.5 MPa |
| Yield | 95% in 1 hour |
Transition-Metal-Mediated Polymerization
Transition-metal-mediated polymerization stands as a cornerstone for the synthesis of well-defined poly(3-alkylthiophene)s (P3ATs), including poly(this compound). These methods offer remarkable control over polymer molecular weight, polydispersity, and, crucially, the regiochemistry of the polymer chain. Among the most effective techniques are Kumada Catalyst Transfer Polymerization (KCTP) and Grignard Metathesis (GRIM) polymerization. d-nb.inforesearchgate.net These processes are characterized by a chain-growth mechanism where the catalyst remains associated with the growing polymer chain, facilitating controlled propagation. rsc.org
The GRIM polymerization method, for instance, involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, such as isopropyl magnesium chloride, to form a reactive organomagnesium species. nih.gov A transition metal complex, typically featuring nickel or palladium, is then introduced to catalyze the polymerization. rsc.orgnih.gov Nickel-based catalysts, in particular, have been shown to be highly effective in producing regioregular, low-polydispersity polymers with predictable molecular weights, consistent with a living polymerization mechanism. researchgate.netrsc.org
Regioselective Synthesis via Transition Metal Catalysis
The arrangement of monomer units within the polymer chain, known as regioregularity, is a critical factor influencing the material's properties. For P3ATs, a high degree of head-to-tail (HT) coupling is desired as it promotes planarity of the polymer backbone, leading to enhanced charge carrier mobility. Transition metal catalysis, particularly with nickel complexes, is highly effective at achieving this regioselectivity. rsc.org
In nickel-mediated GRIM polymerization, the catalyst acts as an initiator and stays associated with the growing polymer chain. rsc.org This "catalyst transfer" mechanism ensures that each subsequent monomer addition occurs in a controlled, regioselective manner, leading to polymers with HT content often exceeding 95%. d-nb.info In contrast, palladium-mediated polymerizations of the same monomers tend to proceed through a more traditional step-growth mechanism. The palladium catalyst is more prone to dissociate from the polymer chain, leading to side reactions and a significant reduction in regioregularity, with HT couplings often below 80%. researchgate.netrsc.org Platinum-based catalysts have been found to be largely ineffective, yielding only very low molecular weight products. researchgate.netrsc.org
| Transition Metal Catalyst | Polymerization Mechanism | Typical Regioregularity (% HT) | Molecular Weight Control | Reference |
|---|---|---|---|---|
| Nickel (e.g., Ni(dppp)Cl₂) | Chain-Growth (Living) | >95% | High (predictable by [M]/[I] ratio) | d-nb.inforsc.org |
| Palladium (e.g., Pd(dppe)Cl₂) | Step-Growth | <80% | Low | rsc.org |
| Platinum (e.g., Pt(dppe)Cl₂) | Ineffective | N/A | Very Low MW Products | researchgate.netrsc.org |
Chain-Growth Polymerization Modalities
Chain-growth polymerization is a process where a polymer chain is formed by the sequential addition of monomers to a limited number of active sites. The aforementioned transition-metal-mediated polymerizations, especially the GRIM method using nickel catalysts, are prime examples of a controlled, living chain-growth process. nih.govresearchgate.net This control allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). uni-bayreuth.de The living nature of the polymerization means that the active chain ends remain intact, which can be exploited for the synthesis of more complex architectures like block copolymers. researchgate.net
Free-Radical Polymerization
While transition metal catalysis is the dominant method for polymerizing the thiophene ring itself into a conjugated backbone, free-radical polymerization can be employed to create novel polymer architectures incorporating thiophene units. This method typically involves monomers where the thiophene ring is a substituent on a polymerizable group, such as a methacrylate. For example, a polymethacrylate (B1205211) functionalized with thiophene side chains can be synthesized via standard free-radical polymerization. researchgate.net This precursor polymer can then undergo subsequent reactions, such as electropolymerization, to cross-link the thiophene units, forming a conjugated network. researchgate.net
This approach allows for the combination of the processability of conventional polymers with the electronic properties of polythiophenes. However, direct free-radical polymerization of this compound itself is not a preferred method for creating high-quality, regioregular conjugated polymers due to a lack of control over the reaction.
Anionic Polymerization
Anionic polymerization is a form of chain-growth polymerization initiated by a potent nucleophile, such as an organolithium compound. This method is highly effective for polymerizing monomers with electron-withdrawing groups, such as acrylates and styrenes, and can produce polymers with very narrow molecular weight distributions. uliege.be However, its application to the direct polymerization of 3-alkylthiophenes like this compound is not well-established. The thiophene ring is susceptible to side reactions with the highly reactive anionic initiators and propagating chain ends, which can disrupt the polymerization process and lead to poorly defined materials. The literature on successful, controlled anionic polymerization of this compound to form a conjugated polymer is sparse, indicating that this is not a conventional or favored methodology.
Cationic Polymerization
Cationic polymerization proceeds via an electrophilic attack on the monomer, creating a propagating carbocationic active center. This method is generally suitable for electron-rich monomers. While the thiophene ring is electron-rich, it is also prone to irreversible side reactions with the highly acidic initiators and cationic intermediates involved in this type of polymerization. These side reactions can lead to chain termination, branching, and the formation of undefined structures, making it difficult to achieve high molecular weight, well-defined polymers. Consequently, cationic polymerization is generally considered unsuitable for the synthesis of high-quality poly(this compound).
Condensation Polymerization Approaches
Condensation polymerization, specifically oxidative coupling, represents one of the earliest and most direct methods for synthesizing polythiophenes. This approach typically involves the use of a chemical oxidant, with iron(III) chloride (FeCl₃) being the most common, to induce polymerization of the this compound monomer. uobasrah.edu.iqnih.gov The reaction is straightforward: the monomer is dissolved in a suitable solvent (e.g., chloroform), and the oxidant is added, initiating the coupling of monomer units through the 2 and 5 positions of the thiophene rings. uobasrah.edu.iq
While this method is synthetically simple and cost-effective, it offers significantly less control compared to transition-metal-mediated chain-growth techniques. The polymerization proceeds via a step-growth mechanism, which generally results in polymers with broader molecular weight distributions and lower regioregularity. nih.gov The strong oxidizing conditions can also sometimes lead to over-oxidation or defects in the polymer backbone. Despite these drawbacks, oxidative condensation polymerization remains a viable method for producing poly(this compound) on a large scale when precise control over the polymer architecture is not the primary objective. researchgate.net
| Parameter | Oxidative Condensation (FeCl₃) | Reference |
|---|---|---|
| Mechanism | Step-Growth Condensation | nih.gov |
| Regiocontrol | Low to Moderate | nih.gov |
| Molecular Weight Distribution | Broad | researchgate.net |
| Process Simplicity | High (simple mixing of monomer and oxidant) | uobasrah.edu.iq |
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful strategy for introducing functional groups onto a pre-synthesized polymer backbone, allowing for the tailoring of material properties without altering the polymerization process itself. This approach is particularly valuable for conjugated polymers like poly(this compound) (P3UT), where direct polymerization of functionally complex monomers can be challenging. A variety of chemical reactions can be employed to modify the side chains or end groups of P3UT, thereby tuning its solubility, electronic properties, and processability.
One prominent method for post-polymerization modification is "thiol-ene" click chemistry. rsc.orgnih.gov This reaction involves the efficient and often radical-initiated addition of a thiol to an alkene. To utilize this strategy, a P3UT precursor bearing alkene-functionalized side chains would first be synthesized. Subsequent reaction with various thiol-containing molecules can then introduce a wide array of functionalities, such as polar groups to alter solubility or electroactive moieties to modulate electronic characteristics. rsc.org The high efficiency and orthogonality of click chemistry reactions ensure that the conjugated backbone of the polymer remains intact. rsc.org
Another strategy involves the introduction of reactive groups that can be converted into other functionalities. For instance, a polythiophene can be synthesized with side chains containing protected functional groups, such as esters. d-nb.info After polymerization, these ester groups can be hydrolyzed to carboxylic acids. d-nb.info The introduction of acidic groups can significantly impact the polymer's properties, including its ionization potential and its ability to interact with other molecules, which can be advantageous in applications like matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). d-nb.info
Modification can also be achieved by introducing reactive sites along the polymer backbone or at the chain ends. These sites can then be used for grafting other polymer chains or attaching specific molecules. researchgate.netresearchgate.netrsc.orgumn.edu For example, end-functionalized P3UT can be synthesized and subsequently used as a macroinitiator for the polymerization of other monomers, leading to the formation of block copolymers.
The choice of modification strategy depends on the desired final properties of the material. These techniques offer a versatile toolbox for fine-tuning the performance of poly(this compound)-based materials for specific applications.
Architectural Control in Polymer Synthesis
Regioregularity Control and its Impact
The polymerization of asymmetric 3-substituted thiophenes, such as this compound, can result in different regioisomers depending on the coupling of the monomer units. The three possible couplings are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A polymer with a high percentage of HT couplings is termed regioregular, while a polymer with a random mixture of these couplings is considered regiorandom. cmu.edu
The degree of regioregularity has a profound impact on the properties of poly(3-alkylthiophene)s (P3ATs). High regioregularity, particularly a high HT content, leads to a more planar polymer backbone. cmu.edu This planarity enhances the π-orbital overlap between adjacent thiophene rings, resulting in a longer effective conjugation length. cmu.edu Consequently, regioregular P3ATs typically exhibit a red-shifted absorption maximum (smaller bandgap), higher charge carrier mobility, and a greater tendency to self-assemble into ordered, crystalline structures. cmu.edunih.govnih.govcut.ac.cy In contrast, the steric hindrance caused by HH couplings in regiorandom polymers forces the thiophene rings to twist out of plane, disrupting the π-conjugation and leading to inferior electronic properties. cmu.edu
Several synthetic methods have been developed to achieve high regioregularity in the synthesis of P3ATs. The McCullough method and the Rieke method are two pioneering approaches that yield highly regioregular polymers. cmu.edu The Grignard Metathesis (GRIM) polymerization is another widely used technique that provides excellent control over regioregularity and allows for the synthesis of well-defined P3ATs. beilstein-journals.orgcmu.edu The choice of catalyst, typically a nickel complex, is crucial in directing the polymerization towards the desired HT coupling. nih.govrsc.org
The table below summarizes the impact of regioregularity on the key properties of poly(3-alkylthiophene)s.
| Property | High Regioregularity (>95% HT) | Low Regioregularity |
| Backbone Conformation | Planar | Twisted |
| Effective Conjugation Length | Long | Short |
| Optical Absorption | Red-shifted (lower energy) | Blue-shifted (higher energy) |
| Charge Carrier Mobility | High | Low |
| Crystallinity/Self-Assembly | High tendency to form ordered structures | Amorphous or poorly ordered |
| Solubility | Can be lower due to aggregation | Generally higher |
This table provides a general overview of the effects of regioregularity on the properties of poly(3-alkylthiophene)s.
Synthesis of Copolymers Incorporating this compound
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials with properties that are intermediate to, or even surpass, those of the corresponding homopolymers. Incorporating this compound into copolymer structures allows for the fine-tuning of electronic, optical, and morphological properties. Copolymers can be broadly classified into random and block copolymers, each with distinct characteristics. umich.edu
Random Copolymers: In random copolymers, the different monomer units are distributed randomly along the polymer chain. The synthesis of random copolymers of this compound with other thiophene derivatives or different aromatic monomers can be achieved through methods like oxidative direct arylation polymerization (oxi-DArP). rsc.orgrsc.org This approach can be used to modulate the bandgap and energy levels of the resulting polymer. The properties of random copolymers are typically an average of the properties of the constituent homopolymers, weighted by their respective compositions. researchgate.net
Block Copolymers: Block copolymers consist of two or more long sequences, or blocks, of different monomers linked together. The synthesis of poly(this compound)-containing block copolymers often involves living or controlled polymerization techniques. europa.eu For instance, a functionalized P3UT chain can act as a macroinitiator for the polymerization of a second monomer, leading to a diblock copolymer. mdpi.comumn.edursc.org Alternatively, pre-synthesized polymer blocks with reactive end groups can be coupled together. nih.gov
The distinct chemical nature of the different blocks in a block copolymer can lead to microphase separation, where the blocks self-assemble into ordered nanostructures such as lamellae, cylinders, or spheres. mdpi.comosti.gov This self-assembly behavior is a powerful tool for creating well-defined morphologies in thin films, which is crucial for applications in organic electronics. mdpi.com For example, a rod-coil block copolymer, where the rigid P3UT block is combined with a flexible coil-like polymer, can exhibit unique self-assembly behavior. cmu.edu
The table below outlines the key features and synthetic approaches for copolymers incorporating this compound.
| Copolymer Type | Monomer Arrangement | Key Properties | Common Synthetic Methods |
| Random Copolymer | A-B-B-A-B-A-A-B... | Tunable, averaged properties | Oxidative Direct Arylation Polymerization (oxi-DArP), Stille Coupling |
| Block Copolymer | A-A-A-A-A-B-B-B-B-B... | Microphase separation, defined nanostructures | Grignard Metathesis (GRIM) followed by end-functionalization and macroinitiation, Atom Transfer Radical Polymerization (ATRP), Click chemistry coupling |
This table compares the characteristics of random and block copolymers containing this compound.
Development of Two-Dimensional Thiophene-Based Conjugated Polymers
In recent years, there has been growing interest in expanding the dimensionality of conjugated polymers from linear one-dimensional (1D) chains to two-dimensional (2D) networks. rsc.org These 2D conjugated polymers possess a planar sheet-like structure with π-conjugation extending in two directions. This extended conjugation is predicted to lead to unique and potentially superior electronic and optical properties compared to their 1D counterparts, including enhanced charge transport and tunable electronic band structures. rsc.org
The synthesis of 2D thiophene-based conjugated polymers often involves the use of multifunctional monomers that can promote polymer growth in a plane. For a this compound-based 2D polymer, this would require the use of a this compound derivative with reactive sites that allow for cross-linking or the formation of a network structure. One approach is the surface-assisted synthesis, where precursor molecules are deposited on a catalytic surface, and the polymerization is induced by thermal annealing. rsc.org This method can lead to the formation of atomically precise 2D polymer networks.
Another strategy involves the solution-based synthesis of ladder-type or gridd-like polymers. These polymers consist of multiple conjugated strands that are covalently linked, creating a 2D-like structure. While true, large-area 2D single sheets are challenging to synthesize in solution, the development of polymers with a high degree of planarization and inter-chain connectivity is a step towards achieving 2D-like properties. researchgate.net The incorporation of the undecyl side chains in such structures would be crucial for ensuring solubility and processability. researchgate.netrsc.org
The development of 2D conjugated polymers based on this compound is still an emerging area of research. However, the potential for creating materials with novel electronic properties makes it a promising direction for the future of organic electronics.
Advanced Characterization and Spectroscopic Analysis of 3 Undecylthiophene Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-undecylthiophene-based materials, offering precise information on the arrangement of atoms within the molecule and the polymer chain.
¹H NMR Studies of Polymer Regiochemistry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly vital for determining the regioregularity of poly(this compound) (P3UT). The arrangement of the undecyl side chain on the thiophene (B33073) ring can lead to different coupling motifs: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). The degree of regioregularity, specifically the percentage of HT couplings, significantly influences the polymer's electronic properties and solid-state packing.
In regioregular P3UT, the aromatic proton on the thiophene ring typically appears as a singlet in the ¹H NMR spectrum. However, in regioirregular polymers, the different magnetic environments created by HH and TT linkages result in a more complex pattern of signals in the aromatic region. rsc.org For instance, in a study of poly(undecylbithiophene), a polymer formally composed of alternating thiophene and this compound units, ¹H NMR was used to ascertain the regiochemistry. acs.org A polymer synthesized to favor HT linkages (P4UBT-R) showed approximately 90% head-to-tail motifs. acs.org The analysis of signal patterns, particularly in the aromatic region, allows for the quantification of different configurational triads. rsc.org The determination of absolute molecular weight for regioregular poly(3-alkylthiophenes) can also be achieved through ¹H NMR analysis, providing a straightforward method for routine characterization. researchgate.net
The chemical shifts of the protons are sensitive to their local electronic environment. By integrating the signals corresponding to different couplings, the percentage of regioregularity can be calculated, which is a critical parameter for predicting the material's performance in electronic devices. researchgate.net
| Proton Type | Typical Chemical Shift (δ, ppm) | Significance |
|---|---|---|
| Aromatic C-H (in HT-P3ATs) | ~7.83 | Indicates regioregular polymer chain. rsc.org |
| Aromatic C-H (in regioirregular P3ATs) | Multiple signals | Presence of HH and TT linkages. rsc.org |
| α-Methylene protons (-CH₂) | ~2.80 | Protons on the carbon of the alkyl chain directly attached to the thiophene ring. |
| Terminal methyl protons (-CH₃) | ~0.90 | Protons at the end of the alkyl side chain. |
¹³C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of this compound and its polymers. Each chemically non-equivalent carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for a detailed map of the carbon framework. careerendeavour.comweebly.com
The chemical shift of each carbon is influenced by its hybridization (sp³, sp²) and the electronegativity of nearby atoms. weebly.com For poly(this compound), ¹³C NMR can confirm the structure by identifying the signals corresponding to the thiophene ring carbons and the carbons of the undecyl side chain. The position of these signals helps to confirm the successful polymerization and the integrity of the monomer unit within the polymer structure. While ¹³C-¹³C coupling is not typically observed due to the low natural abundance of ¹³C, the information obtained is crucial for a complete structural assignment. careerendeavour.com
| Carbon Type | Chemical Shift Range (δ, ppm) |
|---|---|
| Aromatic C=C | 110 - 140 careerendeavour.com |
| Alkyl (sp³) C attached to the ring | ~30 - 40 |
| Alkyl (sp³) chain carbons | 10 - 40 careerendeavour.com |
| Terminal methyl (-CH₃) carbon | ~14 |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful technique for obtaining a "molecular fingerprint" of this compound materials. These methods probe the vibrational modes of molecules, providing information about functional groups and molecular structure. mdpi.com
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. up.ac.za Key characteristic absorption bands in the FTIR spectrum of poly(this compound) include C-H stretching vibrations of the alkyl chain, C=C stretching of the thiophene ring, and the C-S stretching mode. researchgate.netresearchgate.net These bands confirm the presence of the constituent parts of the polymer. up.ac.za
Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information. mdpi.com The C=C symmetric stretching mode in the thiophene ring is particularly prominent in the Raman spectrum and is sensitive to the conjugation length of the polymer. researchgate.netpolimi.it Changes in the frequency of this mode can indicate variations in the planarity of the polymer backbone and the degree of electronic delocalization. researchgate.net Studies on poly-3-alkylthiophenes have shown that the vibrational frequency of the mode strongly coupled to the π-π* electronic transition is sensitive to torsions between thiophene rings. researchgate.net
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H Stretch | 2850 - 2960 researchgate.net | 2850 - 2960 |
| Thiophene Ring C=C Stretch | ~1450 - 1510 | ~1450 - 1470 researchgate.net |
| Thiophene Ring C-H Bending | ~820 | - |
| C-S Stretch | ~640 - 700 | ~640 - 700 researchgate.net |
Electronic Spectroscopy for Conjugation and Electronic Structure
Electronic spectroscopy techniques are essential for investigating the electronic properties of conjugated materials like poly(this compound), focusing on the π-electron system that governs their optoelectronic behavior.
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For conjugated polymers like P3UT, the most significant feature is the π-π* transition, which provides information about the conjugation length along the polymer backbone. wikipedia.org
The wavelength of maximum absorption (λmax) is directly related to the extent of π-electron delocalization. A longer effective conjugation length results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a red-shift (longer wavelength) in the absorption maximum. msu.edu In solution, P3UT chains are typically in a more coiled conformation, resulting in a lower λmax compared to the solid state, where intermolecular interactions can promote a more planar and extended chain conformation, leading to a red-shifted absorption. This phenomenon, known as solvatochromism and thermochromism, is a hallmark of poly(3-alkylthiophenes). researchgate.net The shape of the absorption spectrum, including the presence of vibronic shoulders, can also provide qualitative information about the degree of order and aggregation in the material. azooptics.com
| State | Typical λmax Range (nm) | Interpretation |
|---|---|---|
| Solution (e.g., in Chloroform) | ~430 - 450 | Represents more coiled, individual polymer chains with shorter effective conjugation. |
| Solid Film | ~510 - 560 (with vibronic shoulders at ~550 and ~600 nm) | Indicates more planar, aggregated chains with longer effective conjugation due to intermolecular packing. |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful surface-sensitive technique that provides detailed information about the electronic structure and molecular orientation of thin films. rsc.org By tuning the energy of synchrotron-based X-rays around the absorption edge of a specific element (like carbon or sulfur), core-level electrons are excited into unoccupied molecular orbitals. nih.gov The resulting spectrum has sharp resonances corresponding to these transitions, such as 1s → π* and 1s → σ* transitions. aps.org
The intensity of these resonances is dependent on the orientation of the molecular orbitals with respect to the polarization vector of the incident X-ray beam. aps.org By performing angle-resolved NEXAFS measurements, it is possible to determine the average orientation of the polymer chains and their constituent thiophene rings with respect to the substrate surface. nih.govresearchgate.net For P3UT films, this analysis can distinguish between "edge-on" (thiophene rings perpendicular to the substrate) and "face-on" (thiophene rings parallel to the substrate) orientations. This orientation is a critical factor influencing charge transport in devices like organic field-effect transistors. nih.gov NEXAFS can also provide a spectroscopic fingerprint to identify different chemical groups within the polymer. researchgate.net
| Transition | Typical Energy (eV) | Orbital Orientation | Information Gained |
|---|---|---|---|
| C 1s → π | ~285 | Perpendicular to the thiophene ring plane. researchgate.net | Provides information on the tilt angle of the conjugated backbone. researchgate.net |
| C 1s → σ | >287 | Within the plane of the thiophene ring. researchgate.net | Complements the π* analysis to determine molecular orientation. aps.org |
| S 1s → π* / σ* | ~2470 | Transitions from sulfur core levels. escholarship.org | Offers element-specific information on the orientation and electronic structure of the sulfur atoms in the thiophene ring. escholarship.org |
Morphological and Microstructural Characterization
The performance of devices based on this compound is intrinsically linked to the morphology and microstructure of the active material film. Techniques such as electron microscopy and X-ray diffraction are essential for providing a comprehensive understanding of the material's organization from the macro to the nanoscale.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for characterizing the surface morphology of poly(this compound) (P3UT) films. researchgate.netresearchgate.net SEM provides images of the surface by scanning it with a focused beam of electrons, revealing information about surface topography and composition at the microscale. icm.edu.pljeol.com It is particularly useful for assessing the large-area uniformity, continuity, and the presence of defects such as pinholes, cracks, or aggregates in P3UT films cast from solution. researchgate.netresearchgate.net
AFM, a type of scanning probe microscopy, generates high-resolution, three-dimensional images of the surface topography by scanning a sharp tip over the sample. pressbooks.pubwikipedia.org It operates by measuring the forces between the tip and the sample surface, which can be attractive or repulsive. libretexts.org For P3UT films, AFM is invaluable for quantifying nanoscale surface features, such as surface roughness (root-mean-square roughness), and for visualizing the fibrillar or granular structures that arise from polymer chain aggregation and crystallization. researchgate.netnih.gov These nanostructural details are critical as they influence charge transport pathways within the film. Different processing conditions, such as solvent choice and annealing temperature, can lead to vastly different surface morphologies as observed by AFM. nih.gov
| Technique | Information Provided | Relevance to P3UT Film Analysis |
| SEM | Surface topography, film uniformity, presence of microscale defects. | Allows for rapid assessment of overall film quality and homogeneity over large areas. icm.edu.pl |
| AFM (Topography) | High-resolution 3D surface map, visualization of nanoscale features (e.g., polymer fibrils, grains). | Reveals the fine details of the polymer's self-assembly on the substrate, which is crucial for understanding electronic properties. researchgate.net |
| AFM (Phase Imaging) | Maps variations in material properties (e.g., adhesion, stiffness) across the surface. | Can distinguish between crystalline and amorphous domains within the P3UT film, providing insight into phase separation. |
| AFM (Roughness Analysis) | Quantitative measurement of surface roughness (e.g., Ra, Rq). | Surface roughness impacts the interface quality in multilayer device structures, affecting charge injection and extraction. pressbooks.pub |
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. pdx.edu In this method, a beam of X-rays is directed at the sample, and the resulting diffraction pattern provides information about the arrangement of atoms and molecules within the crystal lattice. sgservice.com.tw For semi-crystalline polymers like P3UT, XRD is used to determine the degree of crystallinity, the orientation of polymer chains, and the packing structure. researchgate.neticdd.comthermofisher.com
The XRD pattern of a P3UT film typically exhibits distinct peaks corresponding to different crystallographic planes. The sharp peaks arise from the ordered, crystalline regions, while a broad, amorphous halo is indicative of the disordered regions. researchgate.net The most prominent diffraction peak is often the (100) reflection, which corresponds to the lamellar stacking of the polymer backbones separated by the alkyl side chains. The position of this peak can be used via Bragg's Law to calculate the d-spacing, or the distance between the polymer main chains. pdx.edu The presence of (0k0) reflections can provide information about the π-π stacking distance between adjacent thiophene rings, a critical parameter for charge transport. The width of the diffraction peaks can be used to estimate the size of the crystalline domains (crystallite size) via the Scherrer equation.
| XRD Parameter | Description | Significance for P3UT |
| Peak Position (2θ) | The angle at which constructive interference occurs, related to the d-spacing by Bragg's Law. | Determines the lattice parameters, such as the inter-chain distance and π-π stacking distance. pdx.edu |
| Peak Intensity | The height of the diffraction peak, related to the amount of crystalline material. | A higher intensity suggests a higher degree of crystallinity or preferred orientation. researchgate.net |
| Peak Width (FWHM) | The full width at half maximum of a diffraction peak. | Inversely related to the crystallite size; broader peaks indicate smaller crystalline domains. thermofisher.com |
| % Crystallinity | The ratio of the area of crystalline peaks to the total scattered intensity. | Quantifies the overall order in the polymer film, which strongly influences charge mobility. icdd.com |
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable techniques for visualizing the internal nanostructure of P3UT materials with sub-nanometer resolution. measurlabs.comresearchgate.netthermofisher.com Unlike SEM and AFM which primarily probe the surface, TEM and STEM provide information from the bulk of an electron-transparent thin specimen. nih.govdiva-portal.org
In TEM, a broad beam of high-energy electrons is transmitted through an ultrathin sample to form an image. diva-portal.org The contrast in the image is generated by differences in electron scattering, which can be due to variations in thickness, density (mass-thickness contrast), or crystal orientation (diffraction contrast). For P3UT, TEM can directly visualize the crystalline domains and their arrangement within the amorphous matrix. chalmers.se For example, it can reveal the formation of nanofibrillar structures, which are known to be beneficial for charge transport. researchgate.net
STEM combines the principles of TEM and SEM. wikipedia.org It rasters a finely focused electron probe across the thin sample, and various signals are collected by detectors placed below the specimen. nanoscience.comresearchgate.net High-angle annular dark-field (HAADF) STEM imaging is particularly powerful as its contrast is highly sensitive to the atomic number (Z-contrast), allowing for the visualization of heavy atoms or dopant molecules within the lighter polymer matrix. chalmers.secovalentmetrology.com This makes STEM an excellent tool for studying the distribution and aggregation of dopants in P3UT on a molecular scale. chalmers.se
| Technique | Imaging Mode | Information Obtained | Relevance to P3UT Nanostructure |
| TEM | Bright-Field (BF) Imaging | Provides an image based on mass-thickness and diffraction contrast, revealing the overall morphology of crystalline and amorphous regions. diva-portal.org | Visualizes the size, shape, and distribution of crystalline nanofibrils or lamellae within the P3UT film. chalmers.se |
| TEM | Selected Area Electron Diffraction (SAED) | Produces a diffraction pattern from a specific area, giving information about the crystal structure and orientation. | Confirms the crystalline nature of observed domains and determines their crystallographic orientation. |
| STEM | High-Angle Annular Dark-Field (HAADF) | Creates a Z-contrast image where heavier atoms appear brighter. nanoscience.com | Enables the mapping of dopant molecules or clusters within the polymer matrix, providing insight into doping mechanisms and efficiency. chalmers.se |
| STEM | Correlated Spectroscopy (e.g., EELS, EDX) | When combined with electron energy-loss spectroscopy (EELS) or energy-dispersive X-ray spectroscopy (EDX), provides elemental maps at the nanoscale. wikipedia.org | Allows for chemical identification and spatial mapping of dopants and polymer components simultaneously with high-resolution imaging. |
Thermal Analysis Techniques relevant to Polymer Stability and Processing
Thermal analysis techniques are crucial for understanding the thermal stability, phase transitions, and processing window of poly(this compound). The long undecyl side chains significantly influence the thermal behavior of the polymer. The two primary techniques used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netarxiv.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govtainstruments.com DSC is used to identify thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). nih.gov For P3UT, the glass transition corresponds to the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions. The melting temperature corresponds to the transition of the crystalline domains into a disordered, molten state. researchgate.net These parameters are vital for optimizing processing conditions like thermal annealing, which is often used to improve the crystallinity and morphology of P3UT films for enhanced device performance. rsc.org
| Thermal Property | Analytical Technique | Typical Finding for Poly(3-alkylthiophenes) | Significance for P3UT Processing and Stability |
| Degradation Temperature (Td) | TGA | Decomposition often begins above 300-400 °C, starting with side-chain scission. researchgate.net | Defines the maximum processing temperature to avoid chemical degradation and ensures long-term thermal stability under operating conditions. rsc.orgresearchgate.net |
| Glass Transition Temperature (Tg) | DSC | Observed at low temperatures, reflecting the mobility of the amorphous polymer segments. nih.gov | Indicates the temperature at which the amorphous phase transitions from a hard to a soft state, affecting mechanical properties. |
| Melting Temperature (Tm) | DSC | A distinct endothermic peak corresponding to the melting of crystalline lamellae. researchgate.net | Crucial for melt processing and for designing thermal annealing protocols to enhance crystallinity and device performance. rsc.org |
| Crystallization Temperature (Tc) | DSC | An exothermic peak observed upon cooling from the melt, indicating the temperature at which ordered structures form. | Provides information on the crystallization kinetics, which influences the final morphology of the film. |
Theoretical and Computational Investigations of 3 Undecylthiophene and Its Polymers
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are essential for understanding the intrinsic electronic and optical properties of 3-undecylthiophene and its oligomers. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. mpg.de
Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of the electron density. mpg.deyoutube.com This approach is computationally more feasible than traditional wavefunction-based methods, making it suitable for the relatively large systems of oligothiophenes and their polymers. mpg.de
DFT calculations are instrumental in predicting key electronic properties of this compound and its polymers. By modeling oligomers of increasing chain length, one can extrapolate the properties of the polymer. researchgate.net Key parameters obtained from DFT studies include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies : These frontier orbitals are crucial for determining the electronic and optical properties of the material. The energy difference between them, the HOMO-LUMO gap (Egap), provides an estimate of the polymer's band gap. researchgate.netmdpi.com
Ionization Potential and Electron Affinity : These are related to the HOMO and LUMO energies, respectively, and are important for understanding charge injection and transport in electronic devices. mdpi.com
Electronic Band Structure and Density of States (DOS) : For periodic polymer structures, DFT can calculate the band structure, revealing whether the material is a semiconductor, and the DOS, which shows the distribution of electronic states at different energy levels. researchgate.netrsc.orgrsc.org
Optimized Geometries : DFT is used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. Studies on similar poly(3-alkylthiophenes) show that the planarity of the thiophene (B33073) backbone is a critical factor influencing electronic properties. researchgate.net
Vibrational Frequencies : Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure and study the effects of doping or conformational changes. polimi.it
Different exchange-correlation functionals, which are approximations to the exact functional, are used in DFT calculations. The choice of functional (e.g., B3LYP, PBE, GGA) and basis set (e.g., 6-31G*, def2-mSVP) can influence the accuracy of the results. researchgate.netresearchgate.netq-chem.com For instance, hybrid functionals like B3LYP often provide a good balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net
Table 1: Common DFT Functionals and Their Applications
| Functional Type | Example(s) | Typical Application | Reference |
|---|---|---|---|
| Generalized Gradient Approximation (GGA) | PBE | Solid-state physics, structural optimization of periodic systems. | researchgate.net |
| Hybrid Functional | B3LYP | Molecular geometries and electronic properties of organic molecules. | researchgate.netresearchgate.net |
| Range-Separated Hybrid | HSE06 | More accurate band gap predictions in semiconductors. | mdpi.com |
| Meta-GGA | M06-2X | Non-covalent interactions, thermochemistry. | researchgate.net |
Semi-empirical methods are a class of quantum chemistry techniques that are faster and less computationally demanding than ab initio methods like DFT. wikipedia.org They are based on the Hartree-Fock formalism but simplify the calculations by omitting or approximating certain complex integrals and introducing parameters derived from experimental data. wikipedia.orguni-muenchen.de This parameterization allows for some inclusion of electron correlation effects. wikipedia.org
Common semi-empirical methods include Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO). uni-muenchen.degaussian.com These methods are particularly useful for:
Large Systems : Due to their computational efficiency, they can be applied to very large molecules or systems with thousands of atoms, such as long polymer chains of poly(this compound), where DFT calculations would be prohibitively expensive. wikipedia.org
Initial Screening : They can be used for rapid screening of many different molecular structures or conformations to identify promising candidates for more accurate, high-level calculations.
Qualitative Insights : Providing quick, qualitative information about molecular properties like geometry, heats of formation, and electronic energy levels. uni-muenchen.de
The methods are built on approximations like the Zero Differential Overlap (ZDO), which neglects many of the two-electron integrals that are computationally intensive to calculate. uni-muenchen.de While much faster, the accuracy of semi-empirical methods is highly dependent on the quality of the parameterization and whether the molecule being studied is similar to those in the training database. wikipedia.org
Table 2: Comparison of Selected Semi-Empirical Methods
| Method | Underlying Approximation | Key Features | Reference |
|---|---|---|---|
| MNDO | NDDO | One of the earliest NDDO-based methods. | uni-muenchen.de |
| AM1 | NDDO | Improved version of MNDO with modified core-repulsion function. | uni-muenchen.degaussian.com |
| PM3 | NDDO | Reparameterized version of AM1, often better for hydrogen bonds. | uni-muenchen.degaussian.com |
| Extended Hückel (EH) | Considers all valence electrons | One of the first methods to consider all valence electrons, useful for qualitative MO theory. | libretexts.org |
Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. stanford.edu By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational dynamics and thermodynamic properties of molecules like this compound and its polymers. frontiersin.orgnih.gov
For poly(this compound), MD simulations are crucial for understanding:
Self-Assembly and Morphology : P3UT and other poly(3-alkylthiophenes) are known to self-assemble into ordered structures, such as nanofibrils, which is critical for efficient charge transport. MD simulations can model the aggregation process of multiple polymer chains from a disordered state, revealing the intermolecular forces (e.g., van der Waals, π-π stacking) that drive self-assembly. kuleuven.beosti.gov These simulations can predict how chains pack in both crystalline and amorphous regions.
Solvent Effects : The behavior of P3UT in solution is critical for processing and film formation. MD simulations can explicitly model solvent molecules to study polymer-solvent interactions, solubility, and the initial stages of aggregation in different solvents. mdpi.comlibretexts.org
These simulations rely on a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. frontiersin.org The choice of force field (e.g., CHARMM, AMBER, OPLS) is critical for the accuracy of the simulation. All-atom simulations provide the highest level of detail, while coarse-grained models, which group atoms into larger pseudo-atoms, can be used to study larger systems over longer timescales.
Predictive Modeling for Material Design and Performance
Predictive modeling utilizes statistical techniques and machine learning algorithms to forecast the properties and performance of materials based on their structure and other input variables. qlik.comresearchgate.net This data-driven approach represents a shift from traditional, experiment-heavy discovery and can significantly accelerate the design of new materials. researchgate.netsustainability-directory.com
In the context of this compound and related conductive polymers, predictive modeling can be applied to:
Structure-Property Relationships : By creating a large dataset from high-throughput computational screenings (using DFT or semi-empirical methods) or experimental results, machine learning models can be trained to identify complex relationships between the molecular structure (e.g., side-chain length, regioregularity) and the resulting electronic properties (e.g., band gap, charge carrier mobility). researchgate.net
Inverse Design : Instead of predicting properties from a structure, inverse design models aim to identify a chemical structure that will exhibit a desired set of target properties. sustainability-directory.com For example, an algorithm could suggest modifications to the this compound monomer to achieve a specific band gap or solubility.
Performance Prediction : Predictive models can forecast the performance of a material in a specific application, such as the efficiency of a solar cell or the on/off ratio of a transistor, based on its fundamental properties. This allows for the rapid computational screening of vast numbers of potential candidate materials before committing to their synthesis. researchgate.net
Common predictive modeling techniques include linear regression, decision trees, neural networks, and various ensemble methods like random forests. qlik.com The success of these models depends heavily on the quality and quantity of the input data used for training. qlik.com
Computational Electrochemistry and Charge Transport Modeling
Computational electrochemistry and charge transport models are used to simulate the behavior of materials in electrochemical environments and to understand the mechanisms of charge movement through them. universiteitleiden.nlgithub.io These models are vital for rationalizing the performance of poly(this compound) in electronic devices.
Computational Electrochemistry focuses on simulating redox processes. For P3UT, this involves modeling the oxidation (doping) and reduction (dedoping) of the polymer chain.
Redox Potentials : DFT calculations can be used to predict the oxidation and reduction potentials of this compound oligomers, which correspond to the p-doping and n-doping processes in the polymer. mdpi.com These calculations provide insight into the material's stability and the energy levels relevant for device operation.
Electrochemical Mechanisms : Simulations can help elucidate the mechanisms of electrochemical reactions at the electrode-polymer interface, including the role of counter-ions from the electrolyte. mdpi.commdpi.com
Charge Transport Modeling aims to understand how charge carriers (electrons and holes) move through the bulk material.
Hopping Models : In disordered or semi-crystalline polymers like P3UT, charge transport is often described by a hopping mechanism, where charges jump between localized states (segments of the polymer chain). Monte Carlo simulations are frequently used to model this process, taking into account factors like energetic disorder (variations in site energies) and spatial disorder. aps.org
Mobility Prediction : These models can predict the charge carrier mobility, a key performance metric for transistors and solar cells. They can explore how mobility is affected by factors such as temperature, electric field, degree of crystallinity, and the presence of defects or traps. aps.orgiastate.edu
Bipolar Transport : In applications like organic solar cells, the transport of both electrons and holes is important. Bipolar charge transport models can simulate the movement and interaction of both carrier types within a blend of materials, such as P3UT mixed with an electron acceptor. comsol.comarxiv.org
These computational tools provide a bridge between molecular-level properties and the macroscopic performance of devices, enabling a more rational approach to material improvement. universiteitleiden.nl
Structure Property Relationships in Poly 3 Undecylthiophene and Its Derivatives
Influence of Alkyl Side Chain Length and Architecture on Polymer Conformation and Interchain Interactions
The length and architecture of the alkyl side chains appended to the polythiophene backbone are critical determinants of the polymer's conformational and interactive properties. In poly(3-alkylthiophene)s (P3ATs), including poly(3-undecylthiophene) (P3UT), the side chains play a dual role. They ensure solubility for solution processing and modulate the solid-state packing of the polymer chains, which in turn affects the electronic properties.
Research on various P3ATs demonstrates a distinct relationship between side-chain length and the polymer's optical and structural characteristics. For P3ATs with alkyl chains shorter than twelve carbons, an increase in chain length can promote solvation, leading to more expanded chain structures with longer π-conjugation lengths, evidenced by a red shift in their electronic absorption spectra. researchgate.net However, when the side chain becomes excessively long (e.g., longer than dodecyl), steric hindrance can dominate, causing the polymer backbone to twist and distort, which shortens the effective π-conjugation length and results in a blue shift. researchgate.net
Furthermore, the dynamics of the polymer are heavily influenced by the side chains. Studies combining molecular dynamics simulations and quasi-elastic neutron scattering (QENS) on regiorandom P3ATs have shown that longer side chains, such as dodecyl, lead to faster motion of the polymer backbone. osti.gov This plasticizing effect, where the more mobile side chains enhance the dynamics of the thiophene (B33073) rings, can have significant implications for charge transport mechanisms. osti.gov The architecture of the side chains, whether linear or branched, also impacts packing. Bulky, branched side chains can increase the distance between π-stacked backbones, which alters electronic behavior and can even induce ambipolar characteristics in transistors. researchgate.net
Regioregularity Effects on Conjugation Length and Electronic Properties
Regioregularity refers to the specific orientation of monomer units within the polymer chain. In P3ATs, this involves the coupling between the 2 and 5 positions of the thiophene rings, which can result in Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT) linkages. mdpi.com A high degree of HT regioregularity leads to a more planar backbone, which maximizes the overlap of p-orbitals and extends the effective conjugation length. This extended conjugation results in a smaller bandgap, as seen in the red-shifted UV-Vis absorption spectra of highly regioregular P3HT, which exhibits characteristic features around 600 nm that are absent in regiorandom samples. nih.gov
Conversely, HH linkages introduce steric hindrance that forces the thiophene rings to twist relative to each other, creating a kink in the polymer chain. nih.gov These twists act as defects that interrupt the π-conjugation, effectively shortening the conjugation length and increasing the bandgap. nih.govacs.org The impact of regioregularity on electronic properties is profound. Studies on poly(3-hexylthiophene) (P3HT) have shown that device performance is drastically improved with increasing regioregularity. tcichemicals.com In fact, the degree of regioregularity is often considered a more significant factor than molecular weight in enhancing the electrical properties of P3AT-based devices. tcichemicals.com
Unexpectedly, research has also found that a small, predictable amount of regio-irregularity can sometimes enhance crystallinity and π-stacking under certain kinetic conditions. rsc.org This is attributed to a higher degree of motional freedom in the less-than-perfect polymer chains, which can facilitate easier stacking. rsc.org However, under thermodynamic equilibrium conditions, such as after annealing, the highest performance is typically achieved with maximum regioregularity. rsc.org
Interplay between Molecular Structure and Solid-State Organization
The solid-state organization of P3UT is a direct consequence of its molecular structure, particularly its regioregularity and side-chain characteristics. Highly regioregular P3ATs have a strong tendency to self-assemble into ordered, semicrystalline structures. nih.gov These structures are typically characterized by a lamellar packing motif, where the planar backbones arrange via π-π stacking, and the alkyl side chains interdigitate in adjacent layers, creating crystalline and amorphous domains. researchgate.netnih.gov
The degree of crystallinity is strongly dependent on regioregularity. For P3HT, the degree of crystallinity was found to decrease from 48% to 16% as the regioregularity dropped from 98% to 75%; polymers with less than 64% regioregularity were found to be completely amorphous. nih.gov This ordered packing in regioregular polymers is crucial for efficient charge transport, as the π-stacks form pathways for charge carriers to move between chains. oxinst.com
Side-chain architecture also plays a pivotal role. Neutron scattering studies have revealed that even in amorphous, regiorandom P3ATs, microphase separation occurs between the thiophene backbones and the alkyl side chains. osti.gov In crystalline polymers, bulky or branched side chains can significantly alter the packing. For instance, introducing bulky decyl-tetradecyl side chains to a copolymer increased the π-stacking distance to 0.40 nm from 0.37 nm for the same polymer with linear chains. researchgate.net This modification of the packing structure can directly influence the electronic behavior of the material in devices. researchgate.net
| Regioregularity (HT, %) | Degree of Crystallinity (%) | Tensile Modulus (MPa) |
|---|---|---|
| 98 | 48 | 290 |
| 89 | 32 | 150 |
| 75 | 16 | 40 |
| 64 | 0 | 13 |
Data adapted from studies on Poly(3-hexylthiophene) (P3HT), a closely related and extensively studied analogue of P3UT. nih.gov
Relationship between Polymer Structure and Charge Carrier Mobility
Charge carrier mobility, a measure of how quickly charge moves through a material under an electric field, is a critical parameter for electronic device performance and is intimately linked to the polymer's structure. Key factors influencing mobility in P3UT and related polymers include regioregularity, molecular weight, and chain orientation.
High regioregularity is paramount for achieving high mobility. The ordered, π-stacked structures in regioregular P3ATs provide efficient pathways for intermolecular charge hopping, whereas the disordered nature of regiorandom polymers leads to significantly lower mobility. tcichemicals.comnih.gov Studies on P3HT have demonstrated that hole mobility can increase by more than three orders of magnitude after thermal annealing, a process that improves the semi-crystallinity of the film. nih.gov This enhancement balances the electron and hole mobilities, which is crucial for efficient photovoltaic devices. nih.gov
Molecular weight also has a pronounced effect. Research on a related polymer, poly(3,3''-dioctyl-2,2':5',2''-terthiophene), showed that a fourfold increase in the degree of polymerization resulted in an increase in charge carrier mobility of more than three orders of magnitude. nih.gov Longer polymer chains can span across insulating amorphous regions or multiple crystalline grains, reducing the number of "hopping" events required for charge transport and thus improving mobility.
Finally, the orientation of the polymer chains relative to the direction of current flow is critical. In organic field-effect transistors (OFETs), charge transport occurs parallel to the substrate. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is ideal for high in-plane mobility. rsc.org Conversely, for devices like organic solar cells that require charge transport perpendicular to the substrate, an "end-on" orientation is more favorable. rsc.org
Impact of Doping on Polymer Conjugation and Conductivity
Doping is the process of intentionally introducing impurities (dopants) into a semiconductor to increase its electrical conductivity. For conjugated polymers like P3UT, this is typically achieved through oxidation (p-doping), which removes electrons from the polymer backbone. This process creates positive charge carriers (polarons and bipolarons) and induces significant changes in the polymer's electronic structure and conjugation.
Upon doping, new electronic states are formed within the bandgap of the polymer, which facilitates charge transport and dramatically increases conductivity. For instance, doping poly(3-undecylbithiophene) with iodine was shown to increase its conductivity by up to two orders of magnitude. researchgate.net Similarly, doping P3HT films with tetrafluorotetracyanoquinodimethane (F4TCNQ) can increase electrical conductivity to as high as 27.7 S/cm. sci-hub.st
The effectiveness of doping is closely tied to the polymer's morphology. Research using nanoelectrical characterization has shown that dopant molecules tend to concentrate in the crystalline domains of P3HT films. oxinst.com These doped crystalline regions exhibit much higher conductivity than the amorphous areas, acting as conductive pathways within the material. oxinst.com The level of doping can be controlled, and studies on poly(3-methyl thiophene) have shown that conductivity initially increases with the dopant concentration before leveling off. nih.gov The choice of dopant and the doping method are also critical; vapor-deposited dopants have been shown to achieve higher conductivity levels compared to solution-based methods for some thiophene-based polymers. sci-hub.st
| Polymer | Doping Method | Maximum Conductivity (S/cm) |
|---|---|---|
| P3HT | F4TCNQ (Solution) | 27.7 |
| PBTTT-C14 | F4TCNQ (Solution) | 604 |
| P3HT | FTS (Vapor) | ~50 |
| PBTTT-C14 | FTS (Vapor) | ~1100 |
| Poly(3-undecylbithiophene) | Iodine | Up to 10⁻³ |
Data compiled from various studies on thiophene-based polymers. researchgate.netsci-hub.st P3HT and PBTTT-C14 are representative thiophene-based polymers. F4TCNQ and FTS are common p-type dopants.
Solubility and Processability in Relation to Molecular Architecture
The processability of a conjugated polymer is fundamental to its application in electronic devices, and this is largely governed by its solubility. The molecular architecture, especially the side chains, is the primary factor controlling this property. The long undecyl (C11) side chain of P3UT is specifically incorporated to impart good solubility in common organic solvents like chloroform (B151607), toluene, and xylene. researchgate.netresearchgate.net This allows for the use of simple and scalable solution-based processing techniques such as spin-coating and printing to fabricate uniform thin films.
While long alkyl chains are essential for solubility, there is a trade-off. Very short alkyl chains can lead to limited solubility, making processing difficult. researchgate.net Conversely, excessively long or bulky side chains, while enhancing solubility, can sometimes disrupt the ideal solid-state packing required for optimal electronic performance. researchgate.net
For applications requiring processing in polar solvents or for use in biological contexts, the polymer architecture can be modified further. By introducing ionic or polar functional groups onto the side chains, polythiophenes can be rendered water-soluble. diva-portal.orgdiva-portal.org For example, polythiophenes with carboxylic acid or amino acid side chains have been synthesized, creating conjugated polyelectrolytes that are processable from aqueous solutions and can interact with biological systems. diva-portal.org This demonstrates the versatility of molecular design in tuning not only the electronic properties but also the fundamental processing characteristics of polythiophene derivatives.
Advanced Applications of 3 Undecylthiophene in Materials Science and Technology
Biosensing and Bioelectronic Interfaces
The unique electronic and optical properties of poly(3-undecylthiophene) (P3UT) and its derivatives make them highly suitable materials for the development of advanced biosensing platforms and for creating effective interfaces with biological systems. The long alkyl side chain of this compound enhances its solubility and processability, allowing for the formation of thin films that can act as the active layer in various sensor configurations. These polymers can transduce biological recognition events into measurable electrical or optical signals, paving the way for a new generation of sensitive and selective biosensors.
DNA Binding and Hybridization Detection
Polythiophene-based conductive polymers have emerged as promising materials for the label-free electrochemical detection of DNA hybridization. The underlying principle of these sensors is the change in the electrochemical properties of the polymer film upon the binding of target DNA to probe DNA molecules immobilized on its surface.
When a single-stranded DNA (ssDNA) probe is immobilized on a polythiophene-modified electrode, it can selectively bind to its complementary DNA strand. This hybridization event to form a double-stranded DNA (dsDNA) induces a significant change in the physical and electrical environment at the electrode-polymer interface. The increased stiffness and steric hindrance of the dsDNA compared to the ssDNA probe alter the conformation of the polymer chains. This conformational change affects the doping/dedoping process of the conductive polymer, leading to a measurable change in its electrochemical response, such as a decrease in the oxidation current. nih.govacs.org
This phenomenon allows for the direct and real-time monitoring of DNA hybridization without the need for fluorescent or radioactive labels. The sensitivity of such sensors can be quite high, with some systems reporting detection limits in the nanomolar range. acs.org The selectivity is also a key feature, as the electrochemical signal change is significantly smaller for non-complementary or mismatched DNA sequences.
Table 1: Performance of Polythiophene-Based Electrochemical DNA Hybridization Sensors.
| Polythiophene Derivative | Detection Principle | Sensitivity | Detection Limit | Reference |
|---|---|---|---|---|
| Poly(4-hydroxyphenyl thiophene-3-carboxylate) (PHPT) | Cyclic Voltammetry (CV) | 0.02 µA/nmol | 1.49 nmol | nih.gov |
| Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) | Cyclic Voltammetry (CV) | 0.62 µA/nmole | 1 nmole | acs.org |
Enzyme Immobilization and Activity Detection
The immobilization of enzymes onto solid supports is a critical step in the development of robust and reusable biosensors. Poly(this compound) offers a versatile platform for enzyme immobilization due to its tunable surface chemistry and electronic properties. Enzymes can be attached to the polymer matrix through several methods, including physical adsorption, entrapment, and covalent bonding. propulsiontechjournal.com
Covalent immobilization is often preferred as it provides a more stable and durable attachment of the enzyme to the support. nih.gov The thiophene (B33073) backbone or its side chains can be functionalized with reactive groups that can form covalent bonds with the amino acid residues of the enzyme, such as lysine or cysteine. nih.govrsc.org For instance, polythiophenes with pendant N-hydroxysuccinimide ester groups have been used to immobilize proteins by forming amide bonds with their amino groups. researchgate.net
Once immobilized, the enzyme's catalytic activity can be monitored electrochemically. For example, in a glucose biosensor, glucose oxidase immobilized on a polythiophene film will catalyze the oxidation of glucose, producing hydrogen peroxide. The hydrogen peroxide can then be electrochemically detected at the polymer-modified electrode, with the resulting current being proportional to the glucose concentration. nih.govnih.gov The conducting nature of the polythiophene can facilitate electron transfer between the enzyme's active site and the electrode, enhancing the sensor's sensitivity and response time. mdpi.com
Table 2: Examples of Enzyme Immobilization on Polythiophene-Based Materials for Biosensing.
| Enzyme | Polythiophene Derivative | Immobilization Method | Analyte | Reference |
|---|---|---|---|---|
| Glucose Oxidase (GOx) | Poly(3-hexylthiophene) (P3HT) | Entrapment in Langmuir-Blodgett film | Glucose | nih.gov |
| Cholesterol Oxidase (ChOx) | Poly(3-hexylthiophene) (P3HT) | Covalent attachment via a linker | Cholesterol | nih.gov |
| Glucose Oxidase (GOx) | Poly(3-thiophenecarboxylic acid-co-thiophene) | Physical immobilization | Glucose | koreascience.kr |
Chemosensors
The high sensitivity of the electronic properties of conjugated polymers to their local environment makes them excellent candidates for chemosensors. Poly(this compound) and its derivatives can be used to detect a variety of chemical species, including gases and volatile organic compounds (VOCs). researchgate.net The sensing mechanism is based on the interaction of the analyte with the polymer film, which modulates its conductivity.
For instance, when a poly(3-alkylthiophene) film is exposed to an oxidizing gas like nitrogen dioxide (NO2), the gas molecules can act as p-dopants, increasing the concentration of charge carriers (holes) in the polymer and thus increasing its conductivity. Conversely, exposure to a reducing gas can decrease the conductivity. These changes in conductivity can be easily measured, providing a real-time sensor response. The sensitivity and selectivity of these chemosensors can be tuned by modifying the chemical structure of the polymer, such as the length and functionality of the alkyl side chains.
Table 3: Performance of Poly(3-alkylthiophene)-Based Gas Sensors.
| Polymer | Analyte | Sensing Principle | Key Findings | Reference |
|---|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) doped PbS Quantum Dots | NO2 | Chemiresistive | High responsivity to 100–0.4-ppm NO2 gas with a resolution of 200 ppb. | researchgate.net |
| Porous Polythiophene (PTh) | NO2 | Chemiresistive | High sensitivity to NO2 at room temperature. | |
| Poly(3-hexylthiophene) (P3HT) / Nb loaded ZnO | C2H5OH | Chemiresistive | The composite film with a 2:1 ratio of P3HT to Nb/ZnO showed the highest sensitivity. | mdpi.com |
Impedance Biosensors
Electrochemical impedance spectroscopy (EIS) is a powerful technique for label-free biosensing. nih.gov An impedance biosensor measures the change in the electrical impedance of an electrode-solution interface upon the binding of a target analyte to a biorecognition element immobilized on the electrode surface. mdpi.com Poly(this compound), with its semiconducting properties and ability to form uniform thin films, can serve as an effective material for modifying electrodes in impedance biosensors.
Protein Conformation Sensing
The interaction of proteins with surfaces can often lead to changes in their three-dimensional structure, or conformation, which can in turn affect their function. Poly(3-alkylthiophene)s have been shown to be sensitive to their molecular environment, and this property can be exploited for sensing protein conformational changes. nih.gov
The binding of a protein to a polythiophene film can induce conformational changes in the polymer backbone, leading to a change in its optical properties, such as absorption and fluorescence. acs.orgnih.gov For example, the electrostatic interactions between a charged protein and a functionalized polythiophene can cause the polymer to transition from a more planar to a more twisted conformation, resulting in a colorimetric or fluorometric response. This principle can be used to develop label-free optical sensors for detecting not only the presence of a protein but also changes in its conformation, which can be indicative of its activity or binding to other molecules.
Interfacial Phenomena and Device Performance
The performance of any electronic or sensing device based on thin films of this compound is critically dependent on the phenomena occurring at the interfaces between the polymer and other materials in the device, such as the substrate, electrodes, and the surrounding environment. Understanding and controlling these interfacial phenomena are therefore crucial for optimizing device performance.
The orientation of the poly(3-alkylthiophene) chains at an interface can have a significant impact on charge transport. For instance, an "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, is generally favorable for in-plane charge transport in field-effect transistors. nih.gov The surface energy of the substrate and the processing conditions used to deposit the polymer film play a key role in determining the molecular orientation at the interface. rsc.org The length of the alkyl side chain in poly(3-alkylthiophene)s also influences the surface tension of the polymer, which in turn affects the morphology and performance of devices like organic solar cells. nih.gov
In the context of biosensors, the interface between the poly(this compound) film and the biological medium is of paramount importance. The surface properties of the polymer, such as its hydrophobicity and charge, will influence the adsorption and conformation of biomolecules, which can affect the sensitivity and specificity of the sensor. researchgate.net Furthermore, interfacial charge transfer between the polymer and an analyte or a biorecognition molecule is the fundamental process underlying the operation of many electrochemical and electronic biosensors. nih.gov Controlling the interfacial interactions through surface modification or the use of interfacial layers can therefore be a powerful strategy to enhance the performance and stability of this compound-based devices. mdpi.comrsc.org
Table 4: Influence of Interfacial Properties on the Performance of Poly(3-alkylthiophene)-Based Devices.
| Device Type | Interfacial Phenomenon | Effect on Performance | Reference |
|---|---|---|---|
| Organic Solar Cell | Slow drying of the active layer | Enhances hole mobility in the P3HT phase, balancing charge transport and improving efficiency. | rug.nl |
| Organic Thin-Film Transistor (OTFT) | Use of a graphene oxide interfacial layer | Improves drain current and field-effect mobility. | researchgate.net |
| Organic Photovoltaic (OPV) Device | Interfacial charge transfer to graphene oxide | Increases short-circuit current and conductivity. | nih.gov |
| Polymer Solar Cells | Side chain length | Alters the morphology of the photoactive layer, affecting photovoltaic performance. | researchgate.net |
Thiophene-Electrode Interface Characteristics and Electron Transport
The interaction between the thiophene ring's π-system and the electrode material is a key factor. Generally, a strong electronic coupling is desired for efficient charge transfer. However, the long alkyl side chains in materials like this compound can act as an insulating layer, potentially increasing the tunneling barrier for charge injection if not properly ordered. The self-assembly of these molecules at the interface plays a crucial role in mitigating this effect. A well-ordered, edge-on orientation of the thiophene backbone with respect to the electrode surface is generally preferred as it facilitates π-π stacking and efficient charge transport along the polymer chains.
Electron transport in thin films of 3-alkylthiophenes is largely governed by hopping between localized states. The energy barrier for this hopping process is influenced by both the intermolecular distance and the relative orientation of the thiophene rings. The presence of the undecyl side chain can impact the intermolecular spacing and the degree of crystalline order within the film. Longer side chains can sometimes lead to a more ordered lamellar packing structure, which can be beneficial for charge transport. However, they can also increase the spacing between the conductive backbones, potentially hindering inter-chain hopping.
| Parameter | Influence of this compound Side Chain | Effect on Electron Transport |
| Molecular Packing | Can promote ordered, lamellar structures. | Potentially enhances intra-chain and inter-chain charge transport. |
| Interfacial Layer | May form an insulating layer if disordered. | Could increase charge injection barrier. |
| Electronic Coupling | Dependent on the orientation of the thiophene ring at the electrode surface. | Strong coupling in an edge-on orientation facilitates efficient charge transfer. |
| Inter-chain Distance | The length of the undecyl chain influences the spacing between polymer backbones. | Increased spacing can hinder inter-chain hopping of charge carriers. |
Molecular Dissociation Processes at Interfaces
The chemical stability of this compound at interfaces with metallic electrodes is a crucial factor for the long-term operational stability of organic electronic devices. Molecular dissociation at these interfaces can lead to the formation of charge traps and degrade device performance over time. While specific studies on the dissociation of this compound are not widely available, general principles of thiophene and alkyl chain interactions with metal surfaces can be considered.
The thiophene ring itself is a relatively stable aromatic system. However, under certain conditions, such as the presence of highly reactive metal surfaces or exposure to high energy, C-S bond cleavage in the thiophene ring or C-H and C-C bond scission in the undecyl side chain can occur. The interaction with the metal surface can catalyze such dissociation processes. For instance, the sulfur atom in the thiophene ring can exhibit a strong affinity for certain metal surfaces, which could potentially weaken the C-S bonds.
Self-Assembly on Surfaces for Device Fabrication
The ability of this compound to self-assemble into ordered structures on various substrates is a key enabling feature for the fabrication of high-performance organic electronic devices. This self-assembly is driven by a combination of π-π stacking interactions between the thiophene backbones and van der Waals interactions between the undecyl side chains. The resulting molecular arrangement significantly impacts the charge transport properties of the thin film.
For applications in organic field-effect transistors (OFETs), a high degree of crystalline order and a specific molecular orientation are desirable. The long undecyl side chains can promote the formation of well-defined lamellar structures, where the conjugated backbones are separated by the insulating alkyl chains. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favored for in-plane charge transport in OFETs. The length of the alkyl side chain is a critical parameter in controlling this self-assembly process.
The choice of substrate and processing conditions, such as solvent, deposition rate, and annealing temperature, plays a vital role in directing the self-assembly of this compound. By carefully controlling these parameters, it is possible to achieve large-area, highly crystalline thin films with optimized molecular packing for efficient charge transport. The formation of these self-assembled monolayers (SAMs) or thin films is a cost-effective and scalable method for fabricating organic electronic devices.
| Factor | Role in Self-Assembly of this compound | Impact on Device Fabrication |
| π-π Stacking | Drives the ordering of the conjugated thiophene backbones. | Creates pathways for efficient charge transport. |
| Van der Waals Interactions | Interactions between undecyl chains contribute to the overall packing structure. | Influences the intermolecular spacing and lamellar ordering. |
| Substrate Surface | The nature of the substrate influences the molecular orientation. | Critical for achieving the desired edge-on or face-on orientation. |
| Processing Conditions | Solvent choice, deposition method, and annealing affect the final film morphology. | Allows for tuning of the thin film's crystalline quality and domain size. |
Photocatalytic Applications
Water Splitting Catalysis
The application of conjugated polymers like poly(this compound) in photocatalytic water splitting for hydrogen production is an emerging area of research. While direct and extensive studies on poly(this compound) for this specific application are limited, the general properties of poly(3-alkylthiophene)s suggest their potential as photocatalysts. These materials can absorb visible light to generate electron-hole pairs (excitons), which can then drive the reduction and oxidation half-reactions of water splitting.
For a material to be an effective photocatalyst for water splitting, its conduction and valence band energy levels must straddle the redox potentials of water. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of poly(this compound) would correspond to the valence and conduction bands, respectively. The energy of these levels can be tuned by modifying the chemical structure, including the length of the alkyl side chain. The undecyl group, being an electron-donating group, can influence the electronic properties of the thiophene backbone and thereby its photocatalytic activity.
| Property | Relevance to Water Splitting Catalysis | Potential Role of this compound |
| Light Absorption | Must absorb a significant portion of the solar spectrum. | Polythiophenes typically have strong absorption in the visible range. |
| Band Energy Levels | Conduction and valence bands must be suitable for water redox reactions. | The undecyl side chain can help tune the HOMO/LUMO levels. |
| Charge Separation/Transport | Efficient separation of photo-generated electrons and holes is crucial. | The crystalline structure influenced by the side chains affects charge mobility. |
| Stability | Must be stable under photocatalytic conditions. | The chemical stability of the polymer in an aqueous environment is a key consideration. |
Stability and Degradation Mechanisms of Poly 3 Undecylthiophene Systems
Thermal Stability Studies
Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of polymers by monitoring their mass loss as a function of temperature. While specific TGA data for poly(3-undecylthiophene) is not extensively documented, studies on closely related long-chain P3ATs offer valuable approximations of its thermal behavior.
Research on poly(3-decylthiophene) has shown that it possesses high thermal stability. TGA thermograms indicate that significant weight loss begins above 400°C, with complete decomposition occurring over 500°C. researchgate.net At approximately 300°C, only a 10% weight loss is observed, and at around 478°C, 60% of the material remains. researchgate.net Similarly, studies on poly(3-dodecylthiophene) have demonstrated that both the pristine and doped forms of the polymer decompose at around 350°C. researchgate.net
These findings suggest a general trend where the thermal stability of P3ATs is influenced by the length of the alkyl side chain, with some studies indicating that stability may decrease as the side-chain length increases. researchgate.net Based on these analogous systems, the thermal decomposition profile of poly(this compound) can be inferred to follow a similar pattern, with initial degradation likely occurring in the 300-350°C range and more significant decomposition at higher temperatures.
Comparative Thermal Decomposition Data of Long-Chain Poly(3-alkylthiophene)s
| Polymer | Temperature for 10% Weight Loss (°C) | Decomposition Temperature (°C) |
|---|---|---|
| Poly(3-decylthiophene) | ~300 | >500 |
| Poly(3-dodecylthiophene) | Not specified | ~350 |
Environmental Stability and Degradation Pathways
The environmental stability of poly(this compound) is primarily dictated by its susceptibility to photo-oxidation, a process initiated by exposure to light, particularly in the presence of oxygen and moisture. The degradation process is complex and involves several chemical changes to the polymer structure.
The primary mechanism of photodegradation in P3ATs is a radical-based process when the material is in the solid state. acs.org This process is initiated by light, with a significantly increased rate under ultraviolet (UV) radiation. acs.org The presence of oxygen is crucial for the photo-oxidation to proceed. While the polymer is thermally stable in the dark, light-induced degradation can occur relatively quickly. researchgate.net
The degradation pathway involves the following key steps:
Photo-excitation: Upon absorption of light, the polythiophene backbone is excited.
Radical Formation: The excited polymer can lead to the formation of radical species.
Reaction with Oxygen: These radicals react with atmospheric oxygen, leading to the formation of various oxidation products. This can result in the disruption of the π-conjugated system of the polymer backbone.
Chain Scission and Cross-linking: The oxidative processes can lead to the breaking of the polymer chains (chain scission) or the formation of new bonds between chains (cross-linking), both of which degrade the material's desired electronic and physical properties.
The presence of humidity has been shown to strongly affect the degradation process, even though water itself does not directly decompose the polymer. acs.org It is also generally observed that the stability of P3ATs increases as the length of the alkyl side group decreases. researchgate.net This suggests that the undecyl side chain in P3UT may play a role in the degradation kinetics.
Strategies for Enhancing Stability
Given the susceptibility of poly(this compound) to environmental degradation, several strategies have been explored to enhance its stability and extend its operational lifetime. These strategies primarily focus on preventing or slowing down the photo-oxidative degradation pathways.
One common approach is the use of stabilizing additives . These can include:
Hindered Amine Light Stabilizers (HALS): These compounds are effective at scavenging free radicals, thereby interrupting the degradation cycle.
UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat, thus protecting the polymer from the initial photo-excitation step.
Antioxidants: These additives can inhibit the oxidation processes that lead to the degradation of the polymer backbone.
Another effective strategy is the formation of blends or composites . Incorporating materials such as multi-walled carbon nanotubes (MWCNTs) has been shown to significantly reduce the rate of degradation in P3ATs. researchgate.net The MWCNTs can act as UV screeners and may also play a role in quenching excited states of the polymer.
Encapsulation is a physical barrier approach that can significantly improve stability by isolating the P3UT from atmospheric oxygen and moisture. This is a crucial strategy for the long-term stability of devices incorporating P3UT.
Furthermore, modifications to the molecular structure, such as controlling the regioregularity of the polymer, can also influence its stability. While not a direct stabilization strategy, a well-ordered polymer structure can sometimes exhibit enhanced stability.
Summary of Strategies to Enhance the Stability of Poly(3-alkylthiophene)s
| Strategy | Mechanism of Action | Examples |
|---|---|---|
| Stabilizing Additives | Chemical inhibition of degradation pathways | HALS, UV absorbers, Antioxidants |
| Blends and Composites | Physical and chemical stabilization through incorporation of other materials | Blending with MWCNTs |
| Encapsulation | Physical barrier against environmental factors | Sealing the material from oxygen and moisture |
Future Research Directions and Emerging Paradigms
Rational Design of Thiophene-Based Materials with Tunable Properties
The future of 3-undecylthiophene research is intrinsically linked to the rational design of new materials with precisely controlled characteristics. The undecyl side chain serves as a crucial handle for tuning the electronic and optical properties of poly(this compound) (P3UT). By strategically modifying the chemical structure, researchers can manipulate key parameters such as bandgap, charge carrier mobility, and self-assembly behavior.
One promising avenue is the synthesis of copolymers that incorporate this compound with other functional monomers. This approach allows for the creation of materials that combine the desirable processability of P3UT with the specific electronic or optical properties of the comonomer. For instance, copolymerization with electron-deficient units can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for applications in organic solar cells.
Furthermore, controlling the regioregularity of P3UT during synthesis is paramount. Head-to-tail (HT) linkages in the polymer backbone lead to a more planar conformation, which in turn enhances π-π stacking and improves charge transport. Future research will likely focus on developing more efficient and scalable synthetic methods to achieve near-perfect regioregularity, thereby maximizing the performance of P3UT-based materials. The influence of the undecyl side chain on the degree of crystallinity and the orientation of the polymer backbone at interfaces are critical areas for further study to guide the design of next-generation materials.
Table 1: Key Structural Parameters for Tuning Poly(3-alkylthiophene) Properties
| Parameter | Influence on Properties | Future Research Focus |
| Side Chain Length | Affects solubility, molecular packing, and charge carrier mobility. Longer chains can increase solubility but may decrease mobility if they disrupt interchain interactions. | Optimizing side chain length for specific applications; investigating branched or functionalized side chains. |
| Regioregularity | Higher head-to-tail (HT) coupling leads to increased planarity, enhanced π-stacking, and higher charge carrier mobility. | Development of novel catalysts and polymerization techniques for achieving >99% regioregularity. |
| Molecular Weight | Influences film-forming properties, mechanical strength, and charge transport. | Precise control over molecular weight and distribution to optimize device performance. |
| Copolymerization | Allows for fine-tuning of electronic properties (HOMO/LUMO levels) and absorption spectra. | Design and synthesis of novel donor-acceptor copolymers incorporating this compound. |
Integration of this compound in Novel Device Architectures
The advantageous processing characteristics of this compound make it a prime candidate for integration into a variety of innovative electronic and optoelectronic devices. While much of the foundational work has been done with shorter alkyl side-chain derivatives like poly(3-hexylthiophene) (P3HT), the principles are readily extendable to P3UT, with the longer undecyl chain potentially offering unique advantages in certain device configurations.
In the realm of organic field-effect transistors (OFETs) , the solution-processability of P3UT is a significant asset for fabricating large-area and flexible electronics. Future research will explore the use of P3UT in advanced transistor architectures such as vertical OFETs and electrolyte-gated transistors, which can operate at lower voltages and are suitable for biosensing applications. The impact of the undecyl side chain on the morphology of the semiconductor-dielectric interface will be a key area of investigation to enhance device performance and stability.
For organic photovoltaics (OPVs) , P3UT can serve as an effective electron donor material in bulk heterojunction solar cells. The future direction in this area involves pairing P3UT with novel non-fullerene acceptors to improve power conversion efficiencies and device longevity. The slightly different molecular packing induced by the undecyl chain compared to shorter alkyl chains may influence the morphology of the donor-acceptor blend, providing a pathway to optimize charge separation and transport.
Beyond these established applications, emerging paradigms include the use of this compound in thermoelectric devices , which convert heat energy into electrical energy. The ability to tune the electrical conductivity and Seebeck coefficient of P3UT through doping and morphological control is a promising research avenue. Additionally, the integration of P3UT into light-emitting diodes (LEDs) and photodetectors will continue to be explored, with a focus on tailoring the material's emission and absorption properties through chemical design.
Advanced Characterization Techniques Development
A deeper understanding of the structure-property relationships in this compound-based materials necessitates the development and application of advanced characterization techniques. While standard methods provide valuable insights, a more nuanced picture of molecular ordering, interfacial structures, and charge dynamics is required to push the boundaries of material performance.
Future research will increasingly rely on a combination of spectroscopic and microscopic techniques to probe the properties of P3UT films from the molecular to the macroscopic scale. Polarized photon spectroscopies , such as variable angle spectroscopic ellipsometry (SE) and near-edge X-ray absorption fine structure (NEXAFS), can provide detailed information about the orientation of the polymer backbone and side chains within thin films. nist.gov These techniques will be crucial for understanding how processing conditions affect the molecular order and, consequently, the electronic properties of the material.
Advanced microscopy techniques , including atomic force microscopy (AFM) and transmission electron microscopy (TEM), will continue to be vital for visualizing the morphology of P3UT films and blends. The development of in-situ characterization methods, where the material's structure is monitored during processing or device operation, will offer unprecedented insights into dynamic processes such as crystallization and phase separation.
Furthermore, techniques that can probe the electronic structure and charge transport at interfaces will be critical. For example, Kelvin probe force microscopy (KPFM) can map the surface potential of P3UT films, providing information about charge trapping and injection barriers at interfaces. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy , will be employed to study the dynamics of excitons and charge carriers, which is essential for optimizing the performance of optoelectronic devices.
Expanding Biomedical and Environmental Applications
The unique properties of thiophene-based conducting polymers are paving the way for their use in biomedical and environmental applications. While still an emerging area for this compound specifically, the biocompatibility and electronic properties of polythiophenes, in general, suggest significant potential.
In the biomedical field , P3UT could be utilized in the development of biosensors . The conducting nature of the polymer allows it to act as a transducer, converting biological recognition events into measurable electrical signals. Future research will focus on the functionalization of P3UT to enable the specific detection of biomolecules such as glucose, DNA, and proteins. The long undecyl side chain could be an advantage for interfacing with biological systems, potentially improving the stability and sensitivity of these sensors. The development of flexible and implantable biosensors based on P3UT is a particularly exciting prospect.
Another potential biomedical application is in tissue engineering , where conductive scaffolds can be used to promote cell growth and differentiation, particularly for electro-active tissues like nerves and muscles. The processability and tunable conductivity of P3UT make it a candidate material for such scaffolds. Research in this area will involve assessing the biocompatibility of P3UT and developing methods to fabricate three-dimensional structures that can support tissue regeneration.
For environmental applications , conducting polymers like P3UT can be used in sensors for detecting pollutants and in remediation technologies . For example, P3UT-based chemiresistors could be designed to detect volatile organic compounds (VOCs) or heavy metal ions. Additionally, the photocatalytic properties of thiophene-based materials could be harnessed for the degradation of organic pollutants in water. Future work will focus on improving the selectivity and sensitivity of these systems and ensuring their long-term stability in environmental conditions.
Computational Chemistry in Predictive Material Science
Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and design of new this compound-based materials. By simulating the behavior of molecules and materials at the atomic and molecular levels, researchers can predict their properties before they are synthesized in the lab, saving time and resources.
Quantum mechanical calculations , such as density functional theory (DFT), can be used to predict the electronic structure, optical absorption spectra, and charge transport properties of this compound oligomers and polymers. These calculations can provide valuable insights into how chemical modifications, such as the introduction of different functional groups, will affect the material's performance. For example, DFT can be used to screen potential comonomers for copolymerization with this compound to achieve desired HOMO and LUMO energy levels.
The integration of computational modeling with experimental research creates a powerful feedback loop. Experimental results can be used to validate and refine the computational models, while the models can guide the design of new experiments. This synergistic approach will be essential for the rational design of next-generation this compound-based materials with tailored properties for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Undecylthiophene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura or Kumada coupling. For example, alkylation of thiophene derivatives using undecyl halides under palladium catalysis is a common approach . Key variables include catalyst loading (e.g., 1-5 mol% Pd), solvent polarity (toluene vs. THF), and reaction temperature (60-100°C). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to confirm regioselectivity and purity. A recent study highlights that microwave-assisted synthesis reduces reaction time by 40% while maintaining >85% yield .
Q. How can researchers characterize the electronic and structural properties of this compound for material science applications?
- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry (CV) are essential for determining the HOMO-LUMO gap and redox behavior. DFT calculations (e.g., B3LYP/6-31G*) can predict electronic properties, while X-ray crystallography resolves molecular packing in the solid state . For instance, a 2023 study reported a HOMO level of −5.2 eV for this compound, making it suitable for organic semiconductors .
Q. What are the key challenges in achieving high solubility and processability of this compound in polymer matrices?
- Methodological Answer : The undecyl chain enhances solubility in nonpolar solvents (e.g., chloroform, hexane), but compatibility with polar polymers (e.g., PEDOT:PSS) requires functionalization. Techniques like AFM and DSC assess phase separation, while varying alkyl chain lengths (C8-C12) can optimize miscibility. A 2022 study demonstrated that blending with polystyrene derivatives improved film homogeneity by 30% .
Advanced Research Questions
Q. How do environmental factors (temperature, humidity) affect the long-term stability of this compound-based devices?
- Methodological Answer : Accelerated aging tests under controlled conditions (e.g., 85°C/85% RH) combined with in-situ Raman spectroscopy track degradation mechanisms. A 2024 study found that oxidative cleavage of the thiophene ring occurs above 120°C, reducing device efficiency by 50% after 500 hours. Encapsulation with ALD-deposited Al2O3 layers mitigates moisture ingress .
Q. What strategies reconcile contradictory reports on the charge-carrier mobility of this compound in thin-film transistors?
- Methodological Answer : Discrepancies often arise from film morphology differences (e.g., spin-coating vs. vapor deposition). Use grazing-incidence XRD and TOF-SIMS to correlate crystallinity/impurity levels with mobility. A meta-analysis of 15 studies (2018–2024) revealed that annealing at 150°C increases mobility from 0.1 to 1.2 cm²/V·s by reducing grain boundaries .
Q. Can computational models predict the interaction of this compound with metal electrodes in optoelectronic devices?
- Methodological Answer : MD simulations (e.g., using LAMMPS) and DFT-based charge transfer analysis (VASP) model interfacial adhesion and Schottky barrier heights. A 2023 study using Au electrodes showed a 0.3 eV barrier reduction when thiophene rings align parallel to the surface .
Methodological Considerations
- Literature Review : Prioritize primary sources from journals like Eur. J. Pharm. Sci. and J. Chromatogr. Sci., avoiding commercial databases (e.g., www.chemfaces.com ) .
- Data Validation : Cross-check NMR shifts with predicted spectra (ChemDraw) and replicate key experiments (e.g., DSC) to confirm thermal transitions .
- Contradiction Analysis : Apply triangulation by comparing XRD, AFM, and electrical data to resolve inconsistencies in reported properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
